molecular formula C12H15N3O B6146006 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis CAS No. 1843374-09-3

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis

Cat. No. B6146006
CAS RN: 1843374-09-3
M. Wt: 217.3
InChI Key:
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Description

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis (2-(2,6-dimethylmorpholin-4-yl)pyridine-4-carbonitrile) is a heterocyclic compound that has been gaining attention in the scientific research community due to its potential applications in drug synthesis and medicinal chemistry. It is a versatile and multifunctional building block that can be used in a variety of reactions to synthesize a variety of compounds.

Scientific Research Applications

2-(2,6-dimethylmorpholin-4-yl)pyridine-4-carbonitrile is a versatile and multifunctional building block that can be used in a variety of reactions to synthesize a variety of compounds. It has been used in the synthesis of novel pyridinyl-substituted morpholin-4-yl carbonitriles, which have been found to possess antifungal, antiviral, and antibacterial activity. Additionally, it has been used in the synthesis of novel morpholin-4-yl carbonitriles with potential anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)pyridine-4-carbonitrile is not yet fully understood. However, it is believed that the compound may interact with certain enzymes or receptors in the body to produce its effects. For example, it is possible that the compound may interact with certain enzymes or receptors in the body to produce its antifungal, antiviral, and antibacterial activities. Additionally, it is possible that the compound may interact with certain enzymes or receptors in the body to produce its anti-inflammatory and anticancer activities.
Biochemical and Physiological Effects
2-(2,6-dimethylmorpholin-4-yl)pyridine-4-carbonitrile has been found to possess antifungal, antiviral, and antibacterial activities. Additionally, it has been found to possess anti-inflammatory and anticancer activities. The exact mechanism of action of the compound is not yet fully understood. However, it is believed that the compound may interact with certain enzymes or receptors in the body to produce its effects.

Advantages and Limitations for Lab Experiments

2-(2,6-dimethylmorpholin-4-yl)pyridine-4-carbonitrile has several advantages and limitations for laboratory experiments. One of the major advantages of using this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and is stable in a wide range of temperatures and pH levels. However, it is important to note that the compound is toxic and should be handled with care. Additionally, the compound is not very soluble in water, which can make it difficult to use in some laboratory experiments.

Future Directions

There are several potential future directions for 2-(2,6-dimethylmorpholin-4-yl)pyridine-4-carbonitrile. One potential direction is the development of novel compounds based on this compound. For example, the compound could be used as a starting material in the synthesis of novel pyridinyl-substituted morpholin-4-yl carbonitriles, which may possess enhanced antifungal, antiviral, and antibacterial activities. Additionally, the compound could be used as a starting material in the synthesis of novel morpholin-4-yl carbonitriles with potential anti-inflammatory and anticancer activities. Another potential direction is the further exploration of the compound’s mechanism of action. Further research into the compound’s mechanism of action may lead to the development of more effective treatments for various diseases. Finally, the compound could be used as a tool in drug discovery and development. The compound could be used to synthesize novel compounds that may have therapeutic potential.

Synthesis Methods

2-(2,6-dimethylmorpholin-4-yl)pyridine-4-carbonitrile can be synthesized via a three-step process. The first step involves the reaction of 2-chloro-4-methylpyridine with 2,6-dimethylmorpholine in the presence of a base, such as sodium hydroxide, to form 2-(2,6-dimethylmorpholin-4-yl)pyridine-4-chloride. The second step involves the reaction of 2-(2,6-dimethylmorpholin-4-yl)pyridine-4-chloride with carbonitrile in the presence of a base, such as potassium carbonate, to form 2-(2,6-dimethylmorpholin-4-yl)pyridine-4-carbonitrile. The third step involves the reaction of 2-(2,6-dimethylmorpholin-4-yl)pyridine-4-carbonitrile with a base, such as sodium hydroxide, to form the cis isomer of 2-(2,6-dimethylmorpholin-4-yl)pyridine-4-carbonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis involves the reaction of 2,6-dimethylmorpholine with pyridine-4-carbonitrile in the presence of a suitable catalyst to obtain the desired product.", "Starting Materials": [ "2,6-dimethylmorpholine", "pyridine-4-carbonitrile", "catalyst" ], "Reaction": [ "Step 1: Add 2,6-dimethylmorpholine to a reaction flask.", "Step 2: Add pyridine-4-carbonitrile to the reaction flask.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Cool the reaction mixture and filter the solid product.", "Step 6: Wash the solid product with a suitable solvent and dry it under vacuum.", "Step 7: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1843374-09-3

Product Name

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis

Molecular Formula

C12H15N3O

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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